molecular formula C9H12N4O B2720088 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine CAS No. 175348-28-4

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No.: B2720088
CAS No.: 175348-28-4
M. Wt: 192.222
InChI Key: KGKKPMDAMDPNJB-UHFFFAOYSA-N
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Description

3-Methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (CAS 175348-28-4) is a high-purity small molecule building block designed for oncology research and drug discovery. Its core structure is the oxazolo[5,4-d]pyrimidine scaffold, which is recognized for its structural similarity to endogenous purine bases such as adenine and guanine . This similarity positions it as a potential antimetabolite, capable of competitively inhibiting enzymes involved in nucleic acid synthesis or being incorporated into macromolecules to disrupt function . Researchers are particularly interested in this class of compounds for their potential to inhibit key molecular targets in carcinogenesis. Oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a tyrosine kinase receptor that is a critical driver of tumor angiogenesis; its inhibition blocks the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby suppressing tumor growth . The specific aliphatic amino propyl chain in this compound is a pharmacophore of interest, as analogs with similar substituents have demonstrated significant cytotoxic activity in vitro against human cancer cell lines, including primary colon adenocarcinoma (HT29) . This makes 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine a valuable chemical tool for exploring new anticancer therapies, studying angiogenesis, and investigating the VEGFR-2 signaling pathway. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-4-10-8-7-6(2)13-14-9(7)12-5-11-8/h5H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKPMDAMDPNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C(=NOC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323468
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175348-28-4
Record name 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-nitroisoxazole with propylamine in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted isoxazolo[5,4-d]pyrimidines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multi-step reactions that include the formation of oxazole and pyrimidine rings. Various methods have been documented in literature for synthesizing derivatives of this compound, often employing techniques such as:

  • Reflux methods using appropriate reagents.
  • Cyclization reactions to form the oxazolo-pyrimidine structure.

Characterization of synthesized compounds is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine. For instance, derivatives of oxazolo[5,4-d]pyrimidines have shown significant cytotoxic activity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibit lower half-maximal inhibitory concentration (IC50) values than established chemotherapeutics like fluorouracil and cisplatin. Specifically:

  • Cytotoxicity against HT29 colorectal cancer cells : An IC50 value of approximately 58.4 µM was reported for a related compound, suggesting promising activity in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate good antimicrobial efficacy:

CompoundBacterial StrainMIC (µg/mL)
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amineS. aureusTBD
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amineE. coliTBD

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that derivatives of oxazolo[5,4-d]pyrimidines may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Mechanistic Insights

The biological activities of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of enzymes involved in inflammatory pathways (e.g., cyclooxygenase).

Case Studies and Findings

Several case studies have documented the synthesis and biological evaluation of oxazolo[5,4-d]pyrimidine derivatives:

  • Case Study on Anticancer Activity : A study reported the synthesis of several oxazolo[5,4-d]pyrimidine derivatives with varying substituents that were tested against different cancer cell lines. The findings indicated that modifications to the nitrogen-containing heterocycles significantly influenced cytotoxicity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of synthesized compounds against clinical isolates of bacteria. The results showed promising activity correlating with structural characteristics .

Mechanism of Action

The mechanism of action of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it could inhibit protein kinases, which play a crucial role in cell signaling and regulation. By targeting these enzymes, the compound can affect cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations

a. 3,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine (F1T)

  • Structure : Differs by a trifluoromethylphenyl group at position 4 and an additional methyl group at position 4.
  • Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the propylamino group in the target compound.

b. 5-Aminooxazolo[5,4-d]pyrimidin-3-(N,N-dimethylamino)propyl (P4a)

  • Structure: Contains a dimethylamino-propyl chain instead of a simple propyl group.
  • Activity : Demonstrated moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ = 12–18 μM), suggesting that tertiary amine substituents may enhance cellular uptake .

Isomeric Oxazolo[4,5-d]pyrimidines

Oxazolo[4,5-d]pyrimidines differ in ring fusion positions, leading to distinct electronic and steric properties.

Functional Analogues with Pyrimidine-Based Scaffolds

Pyrazolo[3,4-d]pyrimidines (e.g., MLN0128/Sapanisertib)

  • Structure : Replaces oxazole with a pyrazole ring.
  • Activity: MLN0128 is a dual mTORC1/2 inhibitor with potent anticancer activity (IC₅₀ = 1–10 nM in solid tumors).

Isoxazole Derivatives (e.g., RM56)

  • Structure : Substitutes oxazole with an isoxazole ring.
  • Activity: RM56 exhibits strong immunosuppressive and anti-inflammatory effects (e.g., 80% suppression of carrageenan-induced inflammation in vivo). Quantum chemical studies suggest the isoxazole ring’s charge distribution enhances binding to immune cell receptors .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine Oxazolo[5,4-d]pyrimidine 3-methyl, 4-propylamino Anticancer (preclinical)
F1T Oxazolo[5,4-d]pyrimidine 3,6-dimethyl, 4-(trifluoromethylphenyl) Structural optimization for binding
P4a Oxazolo[5,4-d]pyrimidine 5-amino, 3-(N,N-dimethylamino)propyl Cytotoxicity (IC₅₀ = 12–18 μM)
MLN0128 Pyrazolo[3,4-d]pyrimidine 4-amino, pyrazole core mTOR inhibitor (IC₅₀ = 1–10 nM)
RM56 Isoxazole Naphthofuran moiety Anti-inflammatory (80% suppression)

Research Findings and Mechanistic Insights

  • Anticancer Activity: The propylamino group in 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine likely enhances solubility compared to aromatic substituents (e.g., F1T), but may reduce target affinity. Preclinical studies on analogous oxazolo[5,4-d]pyrimidines show apoptosis induction via caspase-3 activation .
  • Synthetic Accessibility : The target compound’s synthesis follows routes similar to other oxazolo[5,4-d]pyrimidines, involving chlorination and amine substitution (e.g., POCl₃-mediated reactions) .
  • Immunomodulatory Potential: Unlike RM56, oxazolo[5,4-d]pyrimidines lack significant immunosuppressive effects, highlighting the critical role of the isoxazole ring in immune modulation .

Biological Activity

3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent studies, including in vitro evaluations, mechanisms of action, and comparative analyses.

Research indicates that compounds within the oxazolo[5,4-d]pyrimidine class exhibit diverse biological activities. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Kinases : Compounds have been shown to inhibit various kinases such as VEGFR-2, JAK1, and JAK2, which are critical in cancer cell proliferation and survival .
  • Induction of Apoptosis : They activate the caspase cascade leading to programmed cell death in cancer cells .
  • Antiviral and Immunosuppressive Properties : Some derivatives have demonstrated antiviral activity and the ability to suppress immune responses by inhibiting anti-apoptotic proteins .

Anticancer Activity

A significant focus has been on the anticancer properties of 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine. In vitro studies have evaluated its cytotoxic effects against various human cancer cell lines. The results from these studies are summarized in Table 1.

Cell Line CC₅₀ (µM) Selectivity Index (SI)
A549 (Lung carcinoma)58.44 ± 8.75Not specified
MCF7 (Breast adenocarcinoma)Not availableNot specified
HT29 (Colon adenocarcinoma)47.17 ± 7.43≈ 3
Normal Human Dermal Fibroblasts (NHDF)Not availableNot specified

The compound demonstrated significant cytotoxicity against the HT29 cell line with a CC₅₀ comparable to that of established chemotherapeutic agents like cisplatin . Notably, it exhibited a favorable selectivity index, indicating lower toxicity to normal cells compared to cancer cells.

Comparative Studies

In comparative studies involving other oxazolo[5,4-d]pyrimidine derivatives, it was found that some derivatives exhibited higher anticancer activity than traditional chemotherapeutics. For instance:

  • Compound 3g was identified as particularly potent against HT29 cells with a better selectivity index compared to cisplatin and 5-fluorouracil .

Case Studies

Several case studies illustrate the biological efficacy of oxazolo[5,4-d]pyrimidines:

  • Study on Cytotoxicity :
    • A study synthesized various oxazolo derivatives and tested their cytotoxicity against A549 and MCF7 cell lines.
    • Results indicated that certain derivatives had IC₅₀ values significantly lower than those observed for traditional treatments .
  • Mechanistic Insights :
    • Molecular docking studies suggested that these compounds interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .

Q & A

Q. What are the most efficient synthetic pathways for 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine, and how can computational methods optimize reaction conditions?

Answer: The synthesis of fused heterocycles like this compound typically involves multi-step reactions, such as cyclocondensation of aminopyrimidines with ketones or aldehydes. Evidence from similar oxazolo-pyrimidine syntheses suggests using in silico reaction path screening (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states . For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent, temperature, catalyst) and reduce trial-and-error approaches . A stepwise protocol could involve:

Computational screening of possible precursors (e.g., 4-aminopyrimidines and propylamine derivatives).

Experimental validation using high-throughput techniques to test predicted conditions.

Feedback-loop refinement by incorporating experimental data into computational models .

Q. What analytical techniques are critical for characterizing 3-methyl-N-propyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine, and how can contradictions in spectral data be resolved?

Answer: Key techniques include:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the oxazole and pyrimidine rings. For example, methyl and propyl groups may show coupling patterns that require deconvolution .
  • HPLC-MS : Confirm purity (>95%) and detect byproducts (e.g., unreacted precursors or oxidation artifacts) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry if crystallization is feasible .

Contradiction resolution : Discrepancies between calculated and observed NMR shifts may arise from solvent effects or proton exchange. Use DFT-based NMR prediction tools (e.g., Gaussian) with explicit solvent models to validate assignments .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer: A systematic stability study should include:

Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal (40–80°C) conditions.

Kinetic analysis : Monitor degradation rates via HPLC at regular intervals to calculate half-life (t1/2) and activation energy (Arrhenius plot) .

Degradant identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolysis of the oxazole ring or N-dealkylation) .

Advanced Research Questions

Q. How can mechanistic studies clarify unexpected regioselectivity in the formation of the oxazolo-pyrimidine ring system?

Answer: Regioselectivity challenges often arise from competing pathways during cyclization. To address this:

  • Isotopic labeling : Use 15N-labeled precursors to track nitrogen migration during ring closure via NMR .
  • DFT calculations : Compare energy barriers for alternative cyclization pathways (e.g., 5- vs. 7-membered transition states) .
  • Kinetic profiling : Use stopped-flow spectroscopy to capture transient intermediates and identify rate-determining steps .

For example, highlights how thieno-pyrimidine analogs form via specific intermediates; similar approaches can be adapted here.

Q. What strategies are recommended to resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?

Answer: Contradictions may stem from assay variability or off-target effects. Mitigation strategies include:

Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays (e.g., for kinase targets).

Structural analysis : Perform molecular docking or cryo-EM to confirm binding modes and rule out nonspecific interactions .

Proteomic profiling : Use affinity pull-down assays to identify unintended targets .

Evidence from COX-2 inhibitor studies (e.g., pyridin-3-amine derivatives) demonstrates the importance of comparative assays to distinguish selective vs. promiscuous binding .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?

Answer: To build a robust SAR:

Scaffold diversification : Synthesize analogs with modifications to the oxazole ring (e.g., substituents at C-2/C-5) and propylamine chain (e.g., branching or elongation) .

High-content screening : Use phenotypic assays (e.g., cell viability, apoptosis) alongside target-specific assays to prioritize analogs .

Machine learning : Train models on experimental data (e.g., IC50, logP) to predict bioactivity and guide synthetic priorities .

highlights machine learning frameworks like LabMate.AI , which can accelerate SAR by correlating reaction parameters with bioactivity outcomes.

Q. What methodologies are suitable for studying the compound’s interactions with biological membranes or transporters?

Answer: Advanced approaches include:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to membrane receptors .
  • Liposome partitioning assays : Quantify permeability using fluorescent probes (e.g., calcein leakage) .
  • MD simulations : Model lipid bilayer interactions to predict passive diffusion or active transport .

Evidence from membrane separation technologies (CRDC subclass RDF2050104) underscores the utility of combining experimental and computational tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.